2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
BenchChem offers high-quality 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-2-13-6-8-15(9-7-13)23-18(25)12-29-20-22-11-17(19(26)24-20)30(27,28)16-5-3-4-14(21)10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHOVJCROIDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Biochemical pathways are sequences of chemical reactions that occur within a cell. They are crucial for various biological processes, including metabolism, signal transduction, and gene expression. Unfortunately, without specific information on the targets of STL081628, it’s difficult to summarize the biochemical pathways it affects and their downstream effects.
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. This can include the physiological environment within the body, such as pH and temperature, as well as external environmental factors. These factors can significantly influence a compound’s action, efficacy, and stability.
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.9 g/mol. The structure features a pyrimidine ring, a chlorobenzenesulfonyl group, and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₅S₂ |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | 2-{[5-(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-ethylphenyl)acetamide |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may act by inhibiting specific enzymes or modulating signaling pathways that are crucial for cellular functions. Research indicates that compounds with similar structures often exhibit antimicrobial, antiviral, and anticancer properties due to their ability to interfere with cellular processes such as DNA replication and protein synthesis .
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrates moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other gram-positive and gram-negative bacteria . The presence of the sulfonamide group is often linked to enhanced antibacterial effects.
Anticancer Potential
The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation in vitro. Research has highlighted its effectiveness against several cancer cell lines, suggesting that it may induce apoptosis through pathways involving caspases and mitochondrial dysfunction .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease . The sulfonamide moiety contributes significantly to this inhibitory activity.
Case Studies
- Antibacterial Screening : A study synthesized a series of compounds related to the target molecule and evaluated their antibacterial activity. The results indicated that derivatives with similar functional groups exhibited varying degrees of efficacy against pathogenic bacteria, reinforcing the importance of structural modifications in enhancing biological activity .
- Anticancer Activity : In vitro studies conducted on human cancer cell lines demonstrated that the compound could inhibit cell growth effectively at micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis, highlighting its potential as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
